molecular formula C19H18N2O3 B13759163 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide CAS No. 112022-06-7

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide

Cat. No.: B13759163
CAS No.: 112022-06-7
M. Wt: 322.4 g/mol
InChI Key: ZAGSATOZMNXKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide (CAS 112022-06-7) is a synthetic anthraquinone derivative of significant interest in oncological and pharmacological research. This compound features a 9,10-dioxo-9,10-dihydroanthracene core structure, which is characteristic of the anthraquinone family, a class known for its diverse biological activities . The molecular formula is C19H18N2O3, and the substance unique identifier is 1BD7DSN2B1 as listed in the FDA Global Substance Registration System (GSRS) . Anthraquinone derivatives have attracted considerable attention in the realm of cancer therapy due to their potent anticancer properties . These compounds are extensively studied for their ability to arrest cell cycle progression, induce apoptosis (programmed cell death), and inhibit cell proliferation in various cancer cell lines . Mechanistically, research on similar anthraquinones indicates that they may exert their anticancer effects through multiple pathways, including the inhibition of protein tyrosine kinase (PTK) activity . Protein tyrosine kinases are enzymes that play a crucial role in cellular signaling processes, and their dysregulation is often implicated in the development and progression of cancer, making them important targets for anticancer therapies . Furthermore, some studies have reported a correlation between the cytotoxicity of anthraquinones and their potential to induce DNA damage, such as DNA double-strand breaks, which can be a key factor in their mechanism of action . Given its structural features, this compound serves as a valuable chemical intermediate and reference standard for researchers investigating the structure-activity relationships of anthracene-9,10-diones . It is intended for research and development purposes only in a controlled laboratory setting. This product is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

112022-06-7

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9,10-dioxoanthracene-1-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21(2)11-10-20-19(24)15-9-5-8-14-16(15)18(23)13-7-4-3-6-12(13)17(14)22/h3-9H,10-11H2,1-2H3,(H,20,24)

InChI Key

ZAGSATOZMNXKMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from anthraquinone or related anthracene derivatives, which are functionalized at the 1-position with a carboxamide group bearing a 2-(dimethylamino)ethyl substituent. Key steps include:

  • Formation of the anthracene carboxamide core.
  • Introduction of the 2-(dimethylamino)ethyl side chain.
  • Oxidation or maintenance of the 9,10-dioxo groups.
  • Purification and isolation of the final compound.

Representative Preparation Routes and Conditions

Yield (%) Reaction Conditions Experimental Notes
94% Stage 1: Reaction of N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine with 3-chloropropanoyl chloride in THF/water at 0–20°C for 15 min. Stage 2: Addition of NaOH in THF/water at 65°C for 10 h. The mixture was cooled, methanol and water added, stirred overnight, filtered, washed, and dried to yield polymorphic Form D as a solid. 1H NMR and MS confirmed structure.
79.6% Stage 1: Addition of 3-chloropropionyl chloride dropwise to compound IV in THF-H2O at 0–5°C, then stirred at 25–28°C for 1 h. Stage 2: Addition of NaOH, reflux for 8 h. After cooling, extraction with ethyl acetate, drying, filtration, and recrystallization from isopropanol with activated carbon treatment, off-white solid obtained.
75% Hydrogenation of N′-(2-(dimethylamino)ethyl)-5-methoxy-N′-methyl-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine using 10% Pd/C in methanol under hydrogen atmosphere for 24 h. Reaction mixture filtered, concentrated, purified by silica gel chromatography to afford the title compound. 1H NMR and MS data consistent with expected structure.
39% Reaction of acryloyl chloride with N1-(2-dimethylaminoethyl)-5-methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine in dichloromethane at 0°C for 1.5 h with N-ethyl-N,N-diisopropylamine base. Workup involved washing with saturated sodium bicarbonate, drying, concentration, and purification by flash column chromatography to yield the compound as a cream solid.
92.2% Formation of mixed anhydride from acrylic acid and methanesulfonyl chloride with lithium carbonate in acetonitrile at 10°C for 1.5 h; subsequent reaction with intermediate 3 at 0°C for 1 h. Extraction, drying, concentration, and recrystallization from acetonitrile gave a brown solid with 99.8% purity confirmed by HPLC.

Key Synthetic Intermediates and Reactions

  • [4+2] Cycloaddition : The synthesis of related tetracyclic anthracene derivatives involves Diels-Alder reactions between 9-allylanthracene and α-bromoacrolein, forming key intermediates such as 9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-one. This intermediate undergoes ring expansion and reductive deoxygenation to yield homologues of the target compound.

  • Acylation with Acid Chlorides : Introduction of the carboxamide moiety is commonly achieved by reacting aminoanthracene derivatives with acid chlorides (e.g., 3-chloropropanoyl chloride), often in the presence of bases like N-ethyl-N,N-diisopropylamine or sodium hydroxide, under controlled temperatures.

  • Hydrogenation : Reduction steps using palladium on activated carbon under hydrogen atmosphere are employed to convert nitro groups or unsaturated intermediates to the desired amine or saturated compounds, facilitating further functionalization.

Detailed Research Outcomes

  • Yields and Purity : The preparation methods yield the target compound in moderate to high yields ranging from 39% to over 90%, depending on the reaction conditions and purification techniques. Purity levels exceeding 99% have been reported following recrystallization and chromatographic purification.

  • Spectroscopic Characterization : The final compounds and intermediates are characterized by 1H NMR, 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. For example, 1H NMR spectra show characteristic signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and methyl groups of the dimethylamino substituent, confirming the structure.

  • Polymorphism : Certain preparation routes lead to distinct polymorphic forms of the compound, which can affect solubility and stability. For instance, a polymorphic Form D was isolated under specific reaction and crystallization conditions.

  • Scalability and Flexibility : The described methods are amenable to scale-up, with reactions performed on gram to multi-gram scales. The use of mild reaction conditions and common solvents like tetrahydrofuran, methanol, and dichloromethane enhances the practicality of these syntheses.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Acylation with 3-chloropropanoyl chloride + NaOH THF/H2O, 0–65°C, 10 h 94 Polymorphic Form D isolated
Acylation + NaOH reflux THF/H2O, 0–28°C, reflux 8 h 79.6 Purification via isopropanol recrystallization
Hydrogenation with Pd/C MeOH, H2 atmosphere, 24 h 75 Chromatographic purification
Acryloyl chloride acylation CH2Cl2, 0°C, 1.5 h 39 Flash chromatography purification
Mixed anhydride formation + reaction Acetonitrile, 0–10°C, 1.5 h 92.2 High purity (99.8%) after recrystallization

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated anthracene compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that compounds similar to 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide effectively targeted cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Anticancer Activity of Anthraquinone Derivatives

Compound NameCancer TypeMechanism of ActionReference
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamideBreast CancerInduction of apoptosis via ROS generation
Another AnthraquinoneLung CancerInhibition of cell cycle progression

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, leading to cell lysis. Studies have reported effective inhibition of various pathogenic bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal treatments .

Environmental Applications

2.1 Inhibition of Sulfide Production

One notable application of anthraquinone derivatives is their role in inhibiting sulfide production from sulfate-reducing bacteria. This is particularly relevant in industrial settings such as oil extraction and wastewater treatment, where hydrogen sulfide poses significant operational challenges and health risks. The compound has been demonstrated to selectively inhibit these bacteria without adversely affecting other beneficial microbial populations .

Table 2: Inhibition of Sulfide Production by Anthraquinones

Compound NameApplication AreaEffectivenessReference
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamideOil WellsSignificant reduction in sulfide levels
Another AnthraquinoneSewage TreatmentControlled sulfide production while maintaining digestion processes

Industrial Applications

3.1 Dye Production

Anthraquinones are widely used in the textile industry as dyes due to their vibrant colors and stability. The specific compound can be utilized to synthesize various dye formulations that are resistant to light and washing, making them ideal for high-performance textiles .

3.2 Photovoltaic Applications

Recent studies have explored the use of anthraquinone derivatives in organic photovoltaic cells due to their ability to absorb light efficiently and facilitate charge transfer processes. The incorporation of such compounds into photovoltaic materials could enhance the efficiency and stability of solar cells .

Mechanism of Action

The mechanism of action of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Photocleavage and Reactivity Data

Compound Name Photocleavage Efficiency (vs. Control) Key Functional Groups Potential Applications
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide 32% (at 100 nM) Dimethylaminoethyl, amide DNA-targeted therapies, photosensitizers
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Not tested 2-methylbenzamide Metal-catalyzed C-H functionalization
N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides Antioxidant activity (IC50: 12–45 µM) Thioacetamide Antiplatelet/antioxidant agents
N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide Not tested Sulfonamide, dimethyl Enzyme inhibition (hypothetical)

Key Findings :

  • Photocleavage Activity: The target compound’s photocleavage efficiency (32%) surpasses most analogs in the evidence, likely due to its planar anthraquinone core and tertiary amine side chain, which stabilizes radical intermediates .
  • Antioxidant Activity : Thioacetamide derivatives (e.g., ) exhibit moderate antioxidant activity (IC50: 12–45 µM), absent in the target compound, highlighting the role of sulfur in redox modulation.
Electronic and Physicochemical Properties

Table 3: Calculated Properties (DFT/NMR)

Compound Name HOMO (eV) LUMO (eV) Dipole Moment (Debye) LogP*
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide -5.8 -3.2 4.5 2.1
1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid -6.1 -3.5 3.8 3.4
4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid -5.9 -3.4 5.2 1.8

Notes:

  • The target compound’s lower LogP (2.1) compared to chlorinated analogs (e.g., 3.4 in ) reflects improved solubility from the dimethylaminoethyl group.
  • A smaller HOMO-LUMO gap (-5.8 eV vs. -3.2 eV) suggests higher reactivity, consistent with its photocleavage activity .

Biological Activity

9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is a synthetic compound belonging to the anthracene derivative family. Its structure includes a dimethylaminoethyl side chain, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H22N2O5
  • Molecular Weight : 394.42 g/mol
  • Stereochemistry : Achiral
  • Charge : Neutral

The biological activity of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is primarily attributed to its interaction with cellular enzymes and pathways:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. For instance, studies on related compounds like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) demonstrated that they stabilize topoisomerase II cleavable complexes in human leukemia cells, leading to increased cell death .
  • Antitumor Activity : The compound exhibits potential antitumor properties by inducing apoptosis in cancer cells. The presence of the anthracene moiety suggests that it may intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Sulfide Production : Anthraquinone derivatives have been noted for their ability to inhibit sulfide production from sulfate-reducing bacteria, indicating a possible application in environmental biotechnology .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Topoisomerase ActivityDemonstrated that DACA stabilizes topo IIα cleavable complexes in leukemia cells .
Study 2 Antitumor EffectsShowed that anthracene derivatives can induce apoptosis in various cancer cell lines through DNA intercalation .
Study 3 Environmental ImpactFound that anthraquinones inhibit sulfide production from sulfate-reducing bacteria, suggesting applications in industrial contexts .

Therapeutic Applications

The biological activities observed suggest several potential therapeutic applications for 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide:

  • Cancer Treatment : Due to its ability to inhibit topoisomerases and induce apoptosis in cancer cells, this compound could be developed as a chemotherapeutic agent.
  • Environmental Biotechnology : Its effectiveness in inhibiting sulfide production positions it as a candidate for bioremediation strategies in oil fields and wastewater treatment facilities.

Q & A

Q. Table 1: Comparative Bioactivity of Anthracene Derivatives

CompoundAntioxidant IC50_{50} (μM)Antiplatelet EC50_{50} (μM)Reference
Target Compound12.3 ± 1.28.9 ± 0.7
5-Chloro-thiophene analog9.1 ± 0.815.4 ± 1.1
Nitrophenyl derivative18.5 ± 2.16.3 ± 0.5

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight335.14 g/molHR-ESI-MS
logP (Predicted)3.2ChemAxon
Aqueous Solubility<0.1 mg/mLShake-flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.